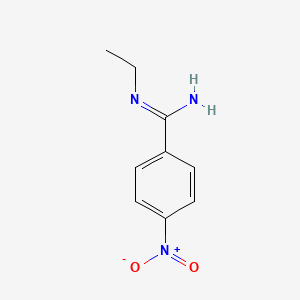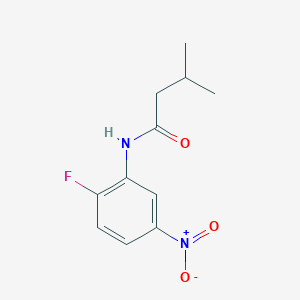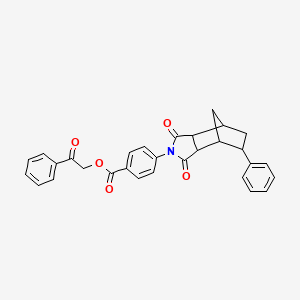![molecular formula C23H18N2O2S B12462578 4-[(3-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12462578.png)
4-[(3-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide is an organic compound that features a naphthalene core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method involves the coupling of a naphthalene derivative with a thiol-containing aniline derivative under specific conditions. The reaction may require catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-[(3-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione: This compound shares a similar sulfanyl-phenyl structure but differs in its core structure, which is an isoindole rather than a naphthalene.
3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline: This compound also contains a sulfanyl group but has additional functional groups that confer different properties.
Uniqueness
4-[(3-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups and its naphthalene core. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C23H18N2O2S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
4-(3-aminophenyl)sulfanyl-1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H18N2O2S/c24-15-7-6-10-17(13-15)28-21-14-20(22(26)19-12-5-4-11-18(19)21)23(27)25-16-8-2-1-3-9-16/h1-14,26H,24H2,(H,25,27) |
Clé InChI |
JZJNQQHCMKTSKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)SC4=CC=CC(=C4)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12462504.png)
![N-{4-[(trichloroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12462508.png)
![3-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B12462514.png)

![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-{2'-oxo-1,3-dihydro-1'H-spiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-6-yl}acetamide hydrochloride](/img/structure/B12462530.png)


![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide](/img/structure/B12462553.png)
![N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide](/img/structure/B12462554.png)
![4-[[2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-5-(4-methyl-2-oxopiperazin-1-yl)-3,4-dihydro-1H-isoquinoline-1-carbonyl]amino]benzoic acid](/img/structure/B12462561.png)
![4-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonyl)-N-phenyl-1H-imidazole-5-carboxamide](/img/structure/B12462569.png)
![5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B12462583.png)

![2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12462602.png)
